5H-Pyrrolo[3,4-D]pyrimidine
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Overview
Description
5H-Pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, leads to the formation of the desired compound . Another method involves the use of 4-hydroxyl pyrrolopyrimidine, which is dissolved in phosphorus oxychloride and subjected to specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the compound’s functional groups.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives with potential biological activities .
Scientific Research Applications
5H-Pyrrolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit kinase activity, leading to the disruption of cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-D]pyrimidine: This compound shares a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[1,2-A]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness
5H-Pyrrolo[3,4-D]pyrimidine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo diverse chemical reactions. Its potential as a scaffold for drug discovery and its wide range of biological activities make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
671-23-8 |
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Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h2-4H,1H2 |
InChI Key |
SAHJOSKPGKTZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2C=N1 |
Origin of Product |
United States |
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